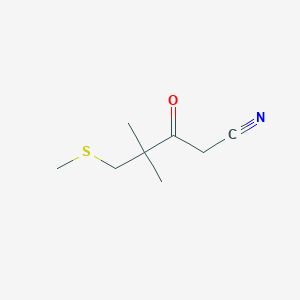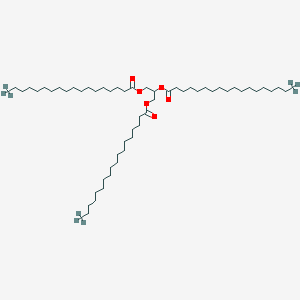
三(十八碳酸-18,18,18-d3)甘油酯
描述
Glyceryl tri(octadecanoate-18,18,18-d3) is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 900.5 g/mol. The purity is usually 95%.
The exact mass of the compound Glyceryl tri(octadecanoate-18,18,18-d3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glyceryl tri(octadecanoate-18,18,18-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(octadecanoate-18,18,18-d3) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
脂质代谢研究
三(十八碳酸-18,18,18-d3)甘油酯用于脂质代谢研究。氘标记原子可以追踪生物体中脂质的代谢途径。 这可以提供对脂质如何被加工和储存的见解,这对理解肥胖和代谢综合征等疾病至关重要 .
分子生物学研究
在分子生物学中,该化合物用作稳定同位素标记。它用于标记细胞中的分子,帮助研究人员追踪细胞结构中脂质的合成和降解。 这有助于阐明脂质在细胞膜动力学和信号传导中的作用 .
生物化学实验
生物化学家使用三(十八碳酸-18,18,18-d3)甘油酯来研究酶动力学和脂质相互作用。 氘原子提供了一种非放射性标记方法,可以使用质谱法检测,为监测生化反应提供了一种安全精确的方法 .
营养科学
在营养科学中,该化合物有助于研究脂肪的消化和吸收。 通过追踪消化系统中的氘标记脂质,研究人员可以评估不同脂肪如何被身体加工和利用,这对膳食建议很重要 .
药物开发
制药行业使用三(十八碳酸-18,18,18-d3)甘油酯来开发脂质基药物递送系统。 其稳定的同位素标记确保药物的命运可以在测试和代谢的不同阶段得到追踪 .
化妆品和护肤研究
在化妆品中,该化合物用于研究含脂护肤产品的吸收和功效。 氘标记脂质可以在皮肤上被追踪,提供关于这些产品如何渗透和与皮肤细胞相互作用的数据 .
环境科学
环境科学家使用它来了解生态系统中脂质的生物降解。 通过追踪环境样本中的氘标记化合物,他们可以研究不同环境背景下脂质的分解和同化 .
材料科学
最后,在材料科学中,三(十八碳酸-18,18,18-d3)甘油酯可用于创建脂质双层或膜,用于研究材料特性。 这些模型可以模拟细胞膜,允许研究与各种物质的相互作用 .
属性
IUPAC Name |
2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-76-2 | |
| Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
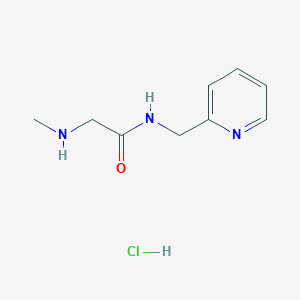
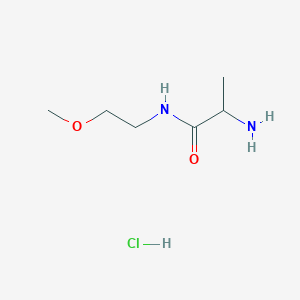
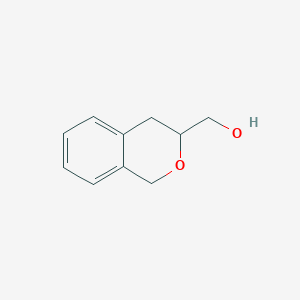
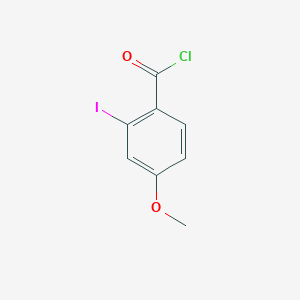
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
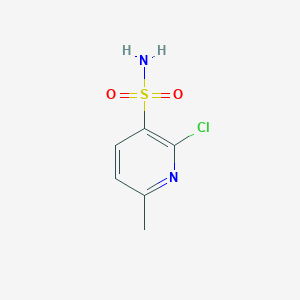
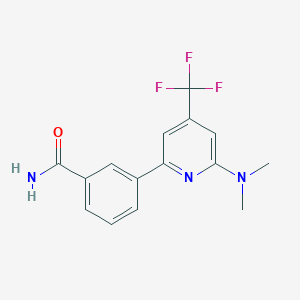

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
